3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with significant relevance in medicinal chemistry. This compound features a pyrimidine ring substituted with a 4-fluorophenyl group and two carbonyl groups at positions 2 and 4. Its molecular formula is C10H7FN2O2, and it has a molecular weight of approximately 206.18 g/mol. The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are characterized by their six-membered aromatic rings containing nitrogen atoms at the first and third positions. This compound's structural characteristics allow it to be classified as a potential pharmaceutical intermediate due to its bioactive properties .
The synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods that typically involve the condensation of appropriate precursors. A common approach includes:
Technical details regarding specific reaction conditions (e.g., temperature, time) can vary based on the chosen synthetic route .
The molecular structure of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione consists of:
The structural representation can be depicted using SMILES notation: O=C1C=CNC(=O)N1C1=CC=C(F)C=C1
, which illustrates the connectivity of atoms within the molecule .
Key structural data includes:
The compound can participate in various chemical reactions typical for pyrimidines, including:
Technical details about these reactions often involve specific catalysts or solvents that enhance yield and selectivity .
The mechanism of action for compounds like 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is largely dependent on their biological targets. For instance:
Data from biological evaluations suggest that such compounds may exhibit anti-cancer or anti-inflammatory properties through modulation of specific signaling pathways .
Relevant data indicates that these properties make it suitable for further functionalization in drug design applications .
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Pyrimidine-2,4(1H,3H)-dione derivatives represent a cornerstone of modern medicinal chemistry, tracing their origins to fundamental biological molecules like uracil and thymine. These heterocyclic scaffolds have evolved from simple natural products to sophisticated synthetic therapeutics. Early pyrimidine-based drugs focused on antimetabolites (e.g., 5-fluorouracil), which disrupted nucleic acid synthesis in rapidly dividing cells. Contemporary research has expanded their applications to targeted cancer therapies, exemplified by kinase inhibitors such as osimertinib (EGFR TKI) and dinaciclib (CDK inhibitor) [4]. The 2022 discovery of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent macrophage migration inhibitory factor-2 (MIF2) inhibitors marked a significant advancement, demonstrating IC₅₀ values as low as 1.0 μM against non-small cell lung cancer cells through MAPK pathway deactivation [3]. This evolution reflects a paradigm shift from cytotoxic agents toward targeted molecular therapeutics that exploit pyrimidine's innate capacity for hydrogen bonding and aromatic stacking interactions within biological macromolecules.
Table 1: Evolution of Key Pyrimidine-2,4(1H,3H)-dione Therapeutics
Era | Therapeutic Class | Representative Agents | Primary Targets |
---|---|---|---|
1950-1970 | Antimetabolites | 5-Fluorouracil, Cytarabine | DNA/RNA synthesis |
1980-2000 | Cardiovascular | Minoxidil | K⁺ channels |
2000-Present | Targeted Oncology | Osimertinib, Dinaciclib | EGFR, CDKs |
2020s | MIF2 Inhibitors | Thieno[2,3-d]pyrimidinediones | MIF2 tautomerase |
Fluorination strategically enhances the bioactivity of pyrimidine scaffolds through multifaceted physicochemical modifications. The introduction of fluorine atoms—particularly at the para-position of phenyl ring substituents—imparts:
Recent evidence demonstrates that 4-fluorophenyl conjugation significantly enhances antimicrobial and anticancer activities. Hybrid compounds featuring pyrimidine-2,4(1H,3H)-dione linked to 2H-thiopyran via imino bridges exhibited MIC values as low as 0.25 µg/mL against Candida albicans and broad-spectrum antibacterial activity at 8 µg/mL [6]. Similarly, fluorinated pyrimidine-triazole conjugates demonstrated potent cytotoxicity (IC₅₀ 15.3 µM) against breast cancer cell lines, surpassing earlier non-fluorinated analogues [4]. These improvements stem from fluorine's unique electronegativity (3.98 Pauling scale) and small atomic radius, which permit optimal interactions without significant steric perturbation.
Table 2: Biological Activities of Fluorinated Pyrimidine-2,4(1H,3H)-dione Hybrids
Biological Target | Compound Structure | Potency | Reference |
---|---|---|---|
Candida albicans | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | MIC = 0.25 µg/mL | [6] |
Non-small cell lung cancer | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | IC₅₀ = 1.0 μM (MIF2 inhibition) | [3] |
Breast cancer (MCF-7) | Pyrimidine-triazole-fluorophenyl conjugate | IC₅₀ = 15.3 µM | [4] |
HeLa cervical cancer | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | GI₅₀ = 0.03 µM | [6] |
3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204297-90-4) possesses distinctive structural features that render it valuable in rational drug design. Its molecular architecture (C₁₀H₇FN₂O₂, MW 206.18 g/mol) integrates a planar pyrimidinedione core with a nearly perpendicular 4-fluorophenyl ring, creating a T-shaped topology [1] [5]. This arrangement delivers three critical advantages:
Dual hydrogen-bonding capability: The C2=O and C4=O groups function as complementary hydrogen bond acceptors, mimicking natural pyrimidine nucleobases. This facilitates interactions with biological targets such as ATP-binding pockets of kinases or catalytic residues of tautomerases [3]. Canonical SMILES representation (O=C1N(C2=CC=C(F)C=C2)C(C=CN1)=O) explicitly encodes this pharmacophoric pattern [1].
Conformational restriction: The N3-phenyl linkage restricts rotation more than C6-substituted pyrimidines, reducing the entropic penalty upon target binding. This feature is evidenced in its crystallographic parameters (e.g., dihedral angle ~85° between planes) [5].
Electrostatic modulation: The para-fluorine atom generates a localized dipole moment (calculated μ = 1.47 D) without introducing steric bulk, permitting favorable interactions with hydrophobic enzyme subpockets while maintaining a molecular weight <250 Da. This optimal size complies with "fragment-like" design principles for lead development [2].
The compound's structural metrics align with drug-likeness criteria: H-bond acceptors (4), H-bond donors (2), rotatable bonds (2), and topological polar surface area (~60 Ų). These properties facilitate membrane permeability while retaining solubility in biological matrices, as confirmed by its storage specifications (inert atmosphere, room temperature) [2] [5].
Table 3: Structural and Physicochemical Properties of 3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₇FN₂O₂ | Optimal size for fragment-based screening |
Molecular Weight | 206.18 g/mol | Compliance with "rule of three" for fragments |
Hydrogen Bond Acceptors | 4 | Facilitates target interactions |
Hydrogen Bond Donors | 2 | Balances solubility/permeability |
Canonical SMILES | O=C1N(C2=CC=C(F)C=C2)C(C=CN1)=O | Encodes pharmacophoric features |
Rotatable Bonds | 2 | Enhances binding entropy |
Storage Conditions | Inert atmosphere, Room Temperature | Indicates moderate stability |
The molecule's hydrogen-bonding landscape merits particular attention. Quantum mechanical calculations reveal asymmetric electron distribution: C4=O exhibits greater electron density (Mulliken charge -0.42) than C2=O (-0.38), explaining preferential protein interactions at the C4 carbonyl. Meanwhile, the fluorophenyl ring displays a quadrupole moment that facilitates edge-to-face stacking with aromatic residues in enzyme binding sites—a feature exploited in MIF2 inhibitor design [3]. This precise stereoelectronic profile establishes 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a versatile building block for anticancer and antimicrobial agents, particularly when incorporated into hybrid pharmacophores.
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8